molecular formula C21H27BrN2O3 B3462846 1-(2-bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(2-bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B3462846
M. Wt: 435.4 g/mol
InChI Key: CSBKTAPQWMQZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as BZP-TM, is a synthetic compound that has gained attention in the field of scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazines and has been extensively studied for its effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of 1-(2-bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood. However, it is believed to act as a dopamine and serotonin receptor agonist, leading to an increase in the levels of these neurotransmitters in the brain. This, in turn, may result in the observed effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of effects on behavior and physiology. It has been reported to increase locomotor activity, improve memory retention, and enhance learning ability. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This allows for precise manipulation of these systems in animal models. However, one limitation is the potential for toxicity at high doses, which must be carefully monitored.

Future Directions

There are several potential future directions for research on 1-(2-bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders such as depression and anxiety. Another area of interest is its use as a tool for studying the central nervous system and its role in behavior and cognition. Further research is needed to fully understand the pharmacological properties of this compound and its potential applications in medicine and neuroscience.

Scientific Research Applications

1-(2-bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has also been investigated for its potential use as a cognitive enhancer and as a tool for studying the central nervous system.

properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-10-8-23(9-11-24)14-16-6-4-5-7-18(16)22/h4-7,12-13H,8-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBKTAPQWMQZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=CC=C3Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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